molecular formula C12H10O4 B14578473 3-Acetyl-6-hydroxy-2-methyl-5H-cyclohepta[b]furan-5-one CAS No. 61171-73-1

3-Acetyl-6-hydroxy-2-methyl-5H-cyclohepta[b]furan-5-one

Cat. No.: B14578473
CAS No.: 61171-73-1
M. Wt: 218.20 g/mol
InChI Key: RKVXJZNFRUXEBN-UHFFFAOYSA-N
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Description

3-Acetyl-6-hydroxy-2-methyl-5H-cyclohepta[b]furan-5-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a cyclohepta[b]furan ring system, which is a seven-membered ring fused to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-6-hydroxy-2-methyl-5H-cyclohepta[b]furan-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the starting materials may include a substituted cycloheptanone and a furan derivative, which undergo cyclization in the presence of a catalyst such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-6-hydroxy-2-methyl-5H-cyclohepta[b]furan-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Acetyl-6-hydroxy-2-methyl-5H-cyclohepta[b]furan-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Acetyl-6-hydroxy-2-methyl-5H-cyclohepta[b]furan-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes

Properties

CAS No.

61171-73-1

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

3-acetyl-6-hydroxy-2-methylcyclohepta[b]furan-5-one

InChI

InChI=1S/C12H10O4/c1-6(13)12-7(2)16-11-4-3-9(14)10(15)5-8(11)12/h3-5H,1-2H3,(H,14,15)

InChI Key

RKVXJZNFRUXEBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC(=O)C(=CC=C2O1)O)C(=O)C

Origin of Product

United States

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